

CC-885 resistance mutations in GSPT1 structural degron

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Compound of Interest

Compound Name: CC-885-CH2-Peg1-NH-CH3

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Technical Support Center: CC-885 Resistance in GSPT1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the molecular glue degrader CC-885, specifically focusing on mutations within the structural degran of its neosubstrate, GSPT1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CC-885?

CC-885 is a cereblon (CRBN) modulator that acts as a molecular glue.[1] It induces the degradation of the translation termination factor GSPT1 by forming a ternary complex between CRBN (a substrate receptor for the CRL4 E3 ubiquitin ligase) and GSPT1.[2][3] This proximity leads to the ubiquitination of GSPT1, marking it for degradation by the proteasome.[4][5] The antitumor activity of CC-885 is mediated through this degradation of GSPT1.[2]

Q2: My cells are showing resistance to CC-885. What are the likely causes?

The most common cause of acquired resistance to CC-885 is the emergence of mutations in the GSPT1 protein, particularly within the structural degron.[6][7] This degron is a β -hairpin motif necessary for the interaction with the CC-885-CRBN complex.[2][6] Mutations in this region can disrupt the formation of the ternary complex, thereby impairing GSPT1 degradation.







[6][8] Other potential, though less frequently reported, mechanisms could involve mutations in the components of the CRL4-CRBN ubiquitin ligase complex.[9]

Q3: Which specific mutations in GSPT1 are known to confer resistance to CC-885?

Several in-frame insertion and deletion (indel) mutations within the β -hairpin structural degron of GSPT1 have been identified to confer resistance to CC-885.[6][8] These mutations can alter the conformation of the degron, disrupting key contacts with CC-885 and CRBN.[6][8] For instance, the deletion of serine 574 (S574del) removes a residue crucial for stabilizing the β -hairpin structure.[6][8] Similarly, deletions that remove the conserved glycine 575 (G575) residue are also critical for resistance.[6][8] A specific point mutation, G575N, has also been shown to abrogate the anti-proliferative effects of CC-885.[10]

Q4: How can I test if my resistant cells have GSPT1 mutations?

To determine if your CC-885-resistant cells harbor GSPT1 mutations, you can perform targeted sequencing of the GSPT1 gene.[11] This can be done by isolating genomic DNA from your resistant cell population and using polymerase chain reaction (PCR) to amplify the region of GSPT1 that encodes the structural degron, followed by Sanger sequencing or next-generation sequencing (NGS).[12]

Troubleshooting Guide

Problem: Reduced or no GSPT1 degradation observed after CC-885 treatment.



Possible Cause	Troubleshooting Steps
1. GSPT1 mutations in the structural degron	- Sequence the GSPT1 gene in your resistant cell line to identify potential mutations in the β-hairpin degron region.[6][8] - Compare the sequence to the wild-type GSPT1 sequence.
2. Impaired ternary complex formation	- Perform a co-immunoprecipitation (co-IP) assay to assess the interaction between GSPT1 and CRBN in the presence of CC-885.[8] A lack of interaction in resistant cells compared to sensitive cells suggests a disruption of the ternary complex.
3. Suboptimal experimental conditions	- Verify the concentration and activity of your CC-885 stock Ensure the treatment duration is sufficient to observe GSPT1 degradation (e.g., 6 hours).[8] - Confirm the health and viability of your cells before and during the experiment.
4. Issues with detection method	- If using Western blotting, ensure your GSPT1 antibody is specific and sensitive For luminescence-based assays (e.g., HiBiT), confirm the proper functioning of the reporter system.[8]

Quantitative Data Summary

The following table summarizes the impact of specific GSPT1 mutations on CC-885-induced degradation, as measured by a HiBiT lytic bioluminescence assay. The data represents the percentage of GSPT1 protein remaining after a 6-hour treatment with CC-885, normalized to vehicle-treated cells.[8]



GSPT1 Variant	% GSPT1 Remaining (at 1 μM CC-885)
Wild-type (wt)	~10%
S574del	~90%
G575_K577delinsE	~100%
S574_K577del	~100%

Data is estimated from dose-response curves presented in Figure 2c of "Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders"[6][8].

Experimental Protocols

1. CRISPR-Suppressor Scanning for Identification of Resistance Mutations

This method is used to systematically identify mutations that confer resistance to a drug.

• Principle: A library of single-guide RNAs (sgRNAs) targeting the gene of interest (e.g., GSPT1) is introduced into cells along with Cas9 nuclease. Cas9 creates double-strand breaks at the targeted sites, which are repaired by the cell's machinery, leading to a diverse set of insertion/deletion (indel) mutations. Cells with mutations that confer resistance to the drug will survive and proliferate in the presence of the drug, while cells with wild-type or non-protective mutations will be eliminated. Deep sequencing of the targeted gene in the surviving population reveals the enriched resistance-conferring mutations.[6][7]

Detailed Protocol:

- Library Transduction: Transduce a population of cells (e.g., MOLM-13) with a lentiviral library of sgRNAs targeting GSPT1.
- Drug Selection: Treat the mutagenized cell population with CC-885. The concentration and duration of treatment may need to be optimized. A gradual dose escalation is often used.
 [6]
- Genomic DNA Extraction: Isolate genomic DNA from the surviving, resistant cell population.



- PCR Amplification and Sequencing: Amplify the targeted region of the GSPT1 gene using PCR and perform deep sequencing to identify and quantify the frequency of different mutations.[6]
- Data Analysis: Analyze the sequencing data to identify mutations that are significantly enriched in the CC-885-treated population compared to a vehicle-treated control population.
- 2. HiBiT Lytic Bioluminescence Assay for Quantifying GSPT1 Degradation

This assay provides a quantitative measure of protein degradation.

- Principle: The HiBiT tag, a small 11-amino-acid peptide, is fused to the protein of interest (GSPT1). In the presence of a lytic detection reagent containing the LgBiT protein, the HiBiT and LgBiT proteins combine to form a functional NanoLuc® luciferase, generating a luminescent signal that is proportional to the amount of HiBiT-tagged protein.[8]
- · Detailed Protocol:
 - Cell Line Generation: Generate a stable cell line (e.g., HEK293T) expressing HiBiT-tagged
 GSPT1.
 - Cell Plating and Treatment: Plate the cells in a multi-well plate and treat with various concentrations of CC-885 or a vehicle control for a specified duration (e.g., 6 hours).
 - Lysis and Luminescence Measurement: Add the Nano-Glo® HiBiT Lytic Detection System reagent directly to the wells. This reagent lyses the cells and provides the LgBiT protein and substrate.
 - Data Acquisition: Measure the luminescence using a plate reader.
 - Data Analysis: Normalize the luminescence signal from CC-885-treated cells to that of vehicle-treated cells to determine the percentage of GSPT1 degradation.[8]
- 3. Co-Immunoprecipitation (Co-IP) for Assessing Ternary Complex Formation

This technique is used to determine if two or more proteins interact in a cell.



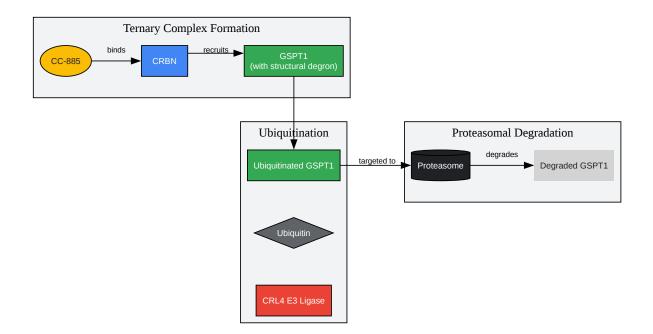
Principle: An antibody against a specific protein (the "bait") is used to pull that protein out of a
cell lysate. Any proteins that are bound to the bait protein will also be pulled down. These
interacting proteins (the "prey") can then be detected by Western blotting.[8]

Detailed Protocol:

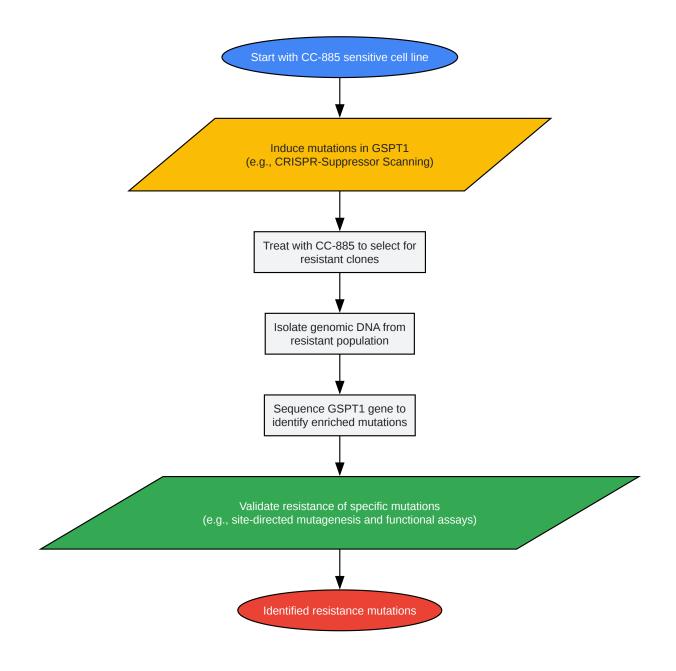
- Cell Treatment: Treat cells (e.g., transiently transfected HEK293T cells expressing HAtagged GSPT1 variants and CRBN) with CC-885 or a vehicle control. It is recommended to pre-treat with a neddylation inhibitor like MLN-4924 to prevent the degradation of the complex.[8]
- Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.
- Immunoprecipitation: Add an antibody against the bait protein (e.g., anti-HA antibody for HA-tagged GSPT1) to the cell lysate and incubate to allow the antibody to bind to its target.
- Bead Capture: Add protein A/G beads to the lysate. These beads will bind to the antibody, capturing the antibody-protein complex.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution and Western Blotting: Elute the proteins from the beads and analyze the eluate by Western blotting using an antibody against the prey protein (e.g., anti-CRBN antibody) to detect the interaction.[8]

Visualizations









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